Ethyl 3-(benzyloxy)picolinate
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Overview
Description
Ethyl 3-(benzyloxy)picolinate is a versatile organic compound with the molecular formula C15H15NO3. It is a derivative of picolinic acid, where the ethyl ester is substituted at the 3-position with a benzyloxy group. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(benzyloxy)picolinate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxypicolinic acid with ethanol in the presence of a strong acid catalyst, followed by benzylation using benzyl bromide and a base such as potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(benzyloxy)picolinate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Benzyl bromide (C6H5CH2Br) and a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzyloxy)picolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(benzyloxy)picolinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-(benzyloxy)picolinate can be compared with other similar compounds such as:
Ethyl picolinate: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Benzyl picolinate: Contains a benzyl ester group, offering different reactivity and applications compared to this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)14-13(9-6-10-16-14)19-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
RBLICAXWILBEJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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